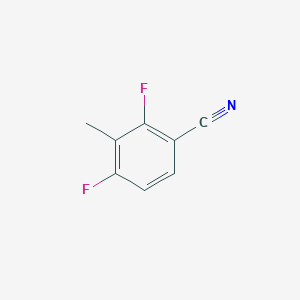

2,4-Difluoro-3-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNHZCHETSTMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462910 | |

| Record name | 2,4-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-87-8 | |

| Record name | 2,4-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-3-methylbenzonitrile

Introduction: The Significance of a Fluorinated Benzonitrile Building Block

2,4-Difluoro-3-methylbenzonitrile is a highly functionalized aromatic molecule of significant interest to researchers in medicinal chemistry and materials science. As a structural motif, the fluorinated benzonitrile core provides a unique combination of chemical reactivity, metabolic stability, and specific intermolecular interaction capabilities. The nitrile group is a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles. Simultaneously, the fluorine substituents profoundly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, a common strategy in modern drug design to enhance potency and pharmacokinetic profiles.

This guide provides an in-depth exploration of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's fundamental characteristics for its effective use in synthesis, process development, and analytical characterization. We will move beyond a simple listing of properties to discuss the causality behind the experimental methods used for their determination, ensuring a self-validating and authoritative resource.

Section 1: Core Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Cyano-2,6-difluorotoluene[1]

-

CAS Number: 847502-87-8[1]

-

Molecular Formula: C₈H₅F₂N[1]

-

Molecular Weight: 153.13 g/mol [1]

-

Canonical SMILES: CC1=C(C=CC(=C1F)C#N)F[1]

The structure combines a benzene ring, a nitrile functional group (-C≡N), a methyl group (-CH₃), and two fluorine atoms. The specific 2,4-difluoro and 3-methyl substitution pattern creates a distinct electronic and steric environment that dictates its physical and chemical behavior.

Section 2: Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some properties are well-defined, others are not extensively reported in peer-reviewed literature and are based on supplier data, which may be predictive or representative of a typical batch.

| Property | Value / Description | Source / Rationale |

| Physical Appearance | Typically a solid or liquid; appearance can vary. Likely a white to off-white crystalline solid at room temperature. | [2] Based on analogous fluorinated benzonitriles.[3] |

| Melting Point | Data not consistently available. A similar isomer, 3-Fluoro-4-methylbenzonitrile, melts at 47-51 °C. | [2][3] A definitive value should be determined experimentally. |

| Boiling Point | Data not available. | [2] Expected to be >200 °C based on similar structures.[4] |

| Density | Data not available. | [2] |

| Solubility | Low solubility in water. Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Acetone. | [5] Predicted based on the "like dissolves like" principle; the molecule is predominantly nonpolar. |

| XLogP3 | 2.2 | [1][6] This computed value indicates moderate lipophilicity. |

Section 3: Thermal Analysis and Phase Behavior

The thermal properties of a compound are paramount for determining appropriate conditions for reaction, purification, and storage. For a crystalline solid like this compound, the melting point is a critical indicator of purity.

Expert Insight: Why Differential Scanning Calorimetry (DSC) is the Gold Standard

While traditional melting point apparatus (using a heated block and capillary tube) can provide a melting range, it is a subjective measurement.[7] For rigorous scientific applications, Differential Scanning Calorimetry (DSC) is the preferred method.[8][9] DSC offers superior accuracy and provides more information than just the melting point. It measures the heat flow required to change the temperature of a sample compared to a reference.[10][11] This allows for the precise determination of the melting onset and peak, as well as the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. A sharp, high-enthalpy peak is a strong indicator of high crystalline purity.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An identical empty pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 100 °C) at a controlled rate of 10 °C/min.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is recorded as the peak temperature of the endothermic event. The integrated area of this peak provides the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Section 4: Spectroscopic and Chromatographic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for both separation from impurities and structural confirmation.[12]

-

Expected Molecular Ion (M⁺): m/z = 153.0390 (Monoisotopic Mass)[1][6]

-

Predicted Adducts: In positive ion mode, adducts such as [M+H]⁺ (m/z 154.0463) and [M+Na]⁺ (m/z 176.0282) are expected.[13]

-

Fragmentation: The molecule is expected to be relatively stable under electron impact ionization. Key fragmentation pathways would likely involve the loss of HCN, methyl radical (CH₃), or fluorine atoms.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like Dichloromethane.

-

GC Separation:

-

Column: Use a nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]

-

Injection: Inject 1 µL in splitless mode at an injector temperature of 250 °C.

-

Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[12]

-

Carrier Gas: Helium at 1 mL/min.[12]

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Temperatures: Ion source at 230 °C, transfer line at 280 °C.[12]

-

Caption: General Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the following characteristic peaks are expected:

-

~2230 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch.

-

~1200-1100 cm⁻¹ (strong): C-F (aryl-fluorine) stretch.

-

~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl group.

-

~1600-1450 cm⁻¹ (medium): C=C aromatic ring stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expert Insight: The Power of ¹⁹F NMR Fluorine-19 is an excellent NMR nucleus because it has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[15][16] Its chemical shifts are spread over a very wide range (~800 ppm), which means that even subtle differences in the electronic environment of different fluorine atoms lead to well-resolved signals.[15][17] This makes ¹⁹F NMR an exceptionally precise probe for confirming the substitution pattern and purity of fluorinated compounds.[18]

Predicted NMR Spectra (in CDCl₃):

-

¹H NMR:

-

~7.0-7.5 ppm (2H, multiplet): Two aromatic protons (H-5 and H-6). Their exact shifts and coupling patterns will be complex due to coupling to each other (³JHH) and to the two different fluorine atoms (³JHF and ⁴JHF).

-

~2.3 ppm (3H, triplet or doublet of doublets): The methyl protons. They will be split by the adjacent fluorine atom (⁴JHF) and potentially the other fluorine (⁵JHF), likely resulting in a finely split triplet or doublet of doublets.

-

-

¹³C NMR:

-

Eight distinct signals are expected.

-

~160-165 ppm (doublet, large ¹JCF): C-2 and C-4, the carbons directly bonded to fluorine, will appear far downfield and show very large one-bond C-F coupling.

-

~115 ppm (singlet or triplet): The nitrile carbon (C≡N). It will likely be a singlet or a small triplet due to coupling with the adjacent carbon's fluorine.

-

~110-140 ppm (multiple signals): The remaining four aromatic carbons, all showing smaller ²JCF or ³JCF couplings.

-

~15 ppm (quartet, split by fluorine): The methyl carbon, appearing upfield and split by the nearby fluorine atoms (³JCF and ⁴JCF).

-

-

¹⁹F NMR (referenced to CFCl₃):

-

Two distinct signals are expected in the aromatic fluorine region (typically -100 to -150 ppm).

-

Each signal will be a complex multiplet due to coupling to the other fluorine atom (³JFF) and the various aromatic and methyl protons (³JHF, ⁴JHF, ⁵JHF). The through-space and through-bond couplings will provide definitive structural confirmation.

-

Section 5: Safety and Handling

Comprehensive safety data is crucial for proper handling. This compound is classified as a hazardous substance.

-

GHS Pictograms: Danger[1]

-

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

-

Precautionary Statements: [6]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Handling Recommendation: All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

References

- 1. This compound | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 3. 3-氟-4-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 [m.chemicalbook.com]

- 5. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 6. echemi.com [echemi.com]

- 7. ursinus.edu [ursinus.edu]

- 8. benchchem.com [benchchem.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is a DSC? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 14. tdi-bi.com [tdi-bi.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. azom.com [azom.com]

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzonitrile: A Strategic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, 2,4-Difluoro-3-methylbenzonitrile emerges as a highly valuable, yet specialized, building block. Its distinct substitution pattern offers a pre-engineered platform for creating novel therapeutic agents, particularly in oncology and inflammatory diseases. This guide provides an in-depth technical overview of its structure, properties, a proposed synthetic route based on established chemical principles, and its potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic nitrile characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitrile functional group.

IUPAC Name: this compound[3]

Synonyms: 3-Cyano-2,6-difluorotoluene, 2,4-Difluoro-3-methyl benzonitrile[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 847502-87-8 | [3] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Varies; typically a solid or liquid | [4] |

| Melting Point | Data requires further experimental research. | [4] |

| Boiling Point | Data requires further experimental research. | [4] |

| XlogP (Computed) | 2.2 | [3][5] |

Note: Definitive experimental data for properties such as melting and boiling points are not widely published and should be determined empirically.

Proposed Synthesis Protocol: A Mechanistic Approach

Proposed Reaction Scheme: 1-bromo-2,4-difluoro-3-methylbenzene + Zn(CN)₂ → this compound

Catalyst System: Palladium-based catalyst (e.g., Pd(dppf)Cl₂) and a suitable solvent (e.g., DMF or DMA).

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Proposed):

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried under vacuum and backfilled with nitrogen to ensure an inert atmosphere.

-

Reagent Charging: To the flask, add 1-bromo-2,4-difluoro-3-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and dichlorobis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added via cannula to dissolve the reagents.

-

Reaction: The reaction mixture is heated to an internal temperature of 100-120 °C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Quenching: The mixture is cooled to room temperature. A dilute aqueous ammonia solution is carefully added to quench the reaction and complex with residual zinc salts.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine to remove DMF and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel flash column chromatography to yield pure this compound.

Causality and Experimental Choices:

-

Why a Palladium Catalyst? Palladium complexes, particularly with bulky phosphine ligands like dppf, are highly efficient for C-N bond formation in cyanation reactions. They facilitate the oxidative addition of the aryl bromide and reductive elimination of the nitrile product.

-

Why Zinc Cyanide? Zinc cyanide is often preferred over other cyanide sources (like KCN or NaCN) because it is less toxic and its lower solubility helps control the concentration of free cyanide ions, reducing side reactions.

-

Why an Inert Atmosphere? The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere of nitrogen or argon is critical to prevent catalyst degradation and ensure high yield.

-

Why an Anhydrous Solvent? Water can interfere with the catalytic cycle and lead to the formation of undesired byproducts, such as the corresponding benzamide.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a strategic intermediate for complex, biologically active molecules. The specific arrangement of its substituents is not arbitrary and offers several advantages in drug design.

A. Core Scaffold for PARP1 Inhibitors:

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][6] Several FDA-approved PARP inhibitors are now standard of care for ovarian and breast cancers.[7]

A closely related isomer, 2,4-Difluoro-5-methylbenzonitrile, has been successfully utilized to develop novel and potent PARP1 inhibitors derived from the drug Olaparib.[1] In these inhibitors, the 2,4-difluorophenyl linker plays a crucial role. The high electronegativity of the fluorine atoms allows them to act as hydrogen bond acceptors, forming key interactions with amino acid residues in the PARP1 enzyme's active site.[1] This targeted interaction can significantly enhance binding affinity and, consequently, inhibitory potency.

Given this precedent, this compound represents an unexplored but highly promising scaffold for developing new generations of PARP inhibitors with potentially different binding kinetics or selectivity profiles.

B. Modulator of Physicochemical Properties:

The introduction of fluorine is a well-established tactic to fine-tune the properties of a drug candidate.[1][2]

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond with C-F can block common points of metabolism, thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: The difluoro substitution pattern on the benzonitrile ring can alter the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes and reach its target.

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and ionization state at physiological pH.

Safety and Handling

As a functionalized chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: According to supplier data aggregated by PubChem, this compound is associated with the following hazards: Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation, and Harmful if inhaled.[3]

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its unique electronic and structural features, conferred by the difluoro-methyl-benzonitrile arrangement, make it a highly promising intermediate for the synthesis of next-generation therapeutics, particularly PARP inhibitors and other targeted therapies. While detailed experimental data remains to be broadly published, its synthesis is achievable through established catalytic methods. For organizations focused on oncology and inflammatory disease research, this building block offers a compelling starting point for novel intellectual property and the development of drug candidates with enhanced pharmacological profiles.

References

- CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents.

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wang, L., et al. (2020). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmacologica Sinica, 41(1), 120-130. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Chemcasts. Thermophysical Properties of 2,3-Difluoro-4-methylbenzamide. Available from: [Link]

- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.

-

PubChemLite. This compound (C8H5F2N). Available from: [Link]

-

ResearchGate. Preparation of the 2,4-difluoro derivatives 3a and 3b. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

-

CP Lab Safety. This compound, 97% Purity, C8H5F2N, 100 grams. Available from: [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

-

Frontiers. Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Available from: [Link]

-

Cure Today. More May Benefit from PARP Inhibitors Through Drug Combinations. Available from: [Link]

-

NIH National Cancer Institute. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Available from: [Link]

-

Frontiers. Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Available from: [Link]

Sources

- 1. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 6. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

- 7. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Difluoro-3-methylbenzonitrile CAS number 847502-87-8

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzonitrile (CAS: 847502-87-8) for Advanced Research and Development

Introduction

This compound is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural arrangement, featuring a nitrile functional group, two fluorine atoms, and a methyl group on a benzene ring, provides a powerful scaffold for the synthesis of complex, high-value molecules. The strategic incorporation of fluorine is a well-established method in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a particularly valuable intermediate for drug development professionals.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its physicochemical properties, a validated synthesis protocol with mechanistic insights, detailed methods for spectroscopic characterization, its applications in modern research, and essential safety protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 847502-87-8 | [2][3] |

| Molecular Formula | C₈H₅F₂N | [4] |

| Molecular Weight | 153.13 g/mol | [3][4] |

| IUPAC Name | This compound | [2][3] |

| Appearance | White to off-white liquid or solid | [2] |

| Melting Point | 40-42 °C | [4] |

| InChI Key | GNNHZCHETSTMOG-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=C(C=CC(=C1F)C#N)F | [3][5] |

Synthesis and Mechanistic Rationale

While various proprietary methods exist for the industrial-scale synthesis of this compound, a robust and well-established laboratory-scale approach is the Sandmeyer reaction. This classic transformation provides a reliable pathway from a readily available aniline precursor to the desired nitrile.

The proposed synthesis starts from 2,4-difluoro-3-methylaniline. The reaction proceeds in two critical stages: the diazotization of the primary amine, followed by the substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines a self-validating system for the synthesis, purification, and isolation of the target compound.

Step 1: Diazotization of 2,4-difluoro-3-methylaniline

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-difluoro-3-methylaniline (1.0 eq) with aqueous hydrochloric acid (3.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The slow addition prevents dangerous temperature spikes and the premature decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are extremely toxic. Handle with extreme care under a chemical fume hood.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the effervescence.

-

After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour to drive the reaction to completion.

-

Cool the mixture to room temperature and perform a steam distillation or solvent extraction (e.g., with dichloromethane or ethyl acetate) to isolate the crude product.

Step 3: Purification

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound.[6]

Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique spectroscopic approach is required for unambiguous characterization.

Caption: A typical workflow for the purification and spectroscopic characterization of a synthesized compound.

Predicted Spectroscopic Data

The following tables present the expected spectral data for this compound, based on its structure and data from analogous compounds.[5][7][8]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 7.4-7.6 | t | J(H,F) ≈ 8-10 | Ar-H |

| ~ 7.0-7.2 | t | J(H,F) ≈ 8-10 | Ar-H | |

| ~ 2.3-2.5 | s | - | -CH ₃ | |

| ¹³C | ~ 160-165 | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 10-15 | C -F |

| ~ 158-163 | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 10-15 | C -F | |

| ~ 130-135 | m | - | Ar-C -H | |

| ~ 120-125 | t | ²J(C,F) ≈ 20-25 | Ar-C -H | |

| ~ 115-120 | s | - | -C ≡N | |

| ~ 105-110 | t | ²J(C,F) ≈ 20-25 | C -CN |

| | ~ 14-18 | q | ¹J(C,H) ≈ 125 | -C H₃ |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR | Strong, sharp absorption | ~ 2230-2240 cm⁻¹ | C≡N stretch |

| Strong absorptions | ~ 1200-1300 cm⁻¹ | C-F stretches | |

| C-H absorptions | ~ 2900-3100 cm⁻¹ | Aromatic & Aliphatic C-H | |

| MS (EI) | Molecular Ion Peak [M]⁺ | m/z 153.04 | C₈H₅F₂N⁺ |

| | Key Fragment | m/z 138 | [M-CH₃]⁺ |

Protocols for Spectroscopic Analysis[10]

-

Nuclear Magnetic Resonance (NMR): Dissolve 10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer to a 5 mm NMR tube and acquire ¹H, ¹³C, and ¹⁹F spectra.

-

Infrared (FTIR): If solid, place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If liquid, a thin film can be used. Record the spectrum from 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal. This will provide both the retention time (a measure of purity) and the mass spectrum for structural confirmation.

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the unique combination of reactive sites and modulating groups that it offers to the medicinal chemist.

-

Scaffold for Bioactive Molecules: The benzonitrile group can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or converted to a tetrazole, providing multiple avenues for further chemical modification.[9]

-

Fluorine-Driven Interactions: The two fluorine atoms significantly alter the electronic profile of the aromatic ring. They can enhance binding affinity to target proteins through hydrogen bonding or favorable dipole interactions and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1][10]

-

Intermediate for Targeted Therapies: Fluorinated building blocks are integral to the synthesis of modern pharmaceuticals, including kinase inhibitors and other targeted cancer therapies. The specific substitution pattern of this molecule makes it a candidate for building libraries of compounds for high-throughput screening.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is a top priority. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code(s) | Description |

|---|---|---|

| Signal Word | Danger | [2][3] |

| Hazard Statements | H301/H302, H311/H312, H331/H332 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

| | P311 | Call a POISON CENTER or doctor/physician.[2] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.[16][17]

-

Handling: Avoid creating dust if handling the solid form. If the material is a low-melting solid, it may be gently warmed to be handled as a liquid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][18] The recommended storage condition is sealed in dry, room temperature.[2]

Conclusion

This compound (CAS: 847502-87-8) is a high-value chemical intermediate with significant potential for driving innovation in drug discovery and other areas of chemical science. Its carefully arranged functional groups provide a synthetically versatile platform, while the presence of fluorine offers a strategic advantage for fine-tuning the properties of target molecules. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this powerful building block to advance their scientific and developmental objectives.

References

- This compound | 847502-87-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh5806426e]

- This compound. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?cas=847502-87-8]

- This compound | Properties, Uses, Safety Data & Supplier China. Nanjing Finechem Holding Co.,Limited. [URL: https://www.nj-finechem.com/product/2-4-difluoro-3-methylbenzonitrile]

- This compound | C8H5F2N | CID 11344119. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11344119]

- Process for preparing 2,4-difluoro benzonitril (CN1962623A). Google Patents. [URL: https://patents.google.

- This compound, CasNo.847502-87-8. Zibo Hangyu Biotechnology Development Co., Ltd. [URL: https://www.guidechem.com/product-1510499.html]

- This compound, 97% Purity, C8H5F2N, 100 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/2-4-difluoro-3-methylbenzonitrile-97-purity-c8h5f2n-100-grams.html]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0542]

- 2,4-Difluorobenzonitrile - SAFETY DATA SHEET. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0529_msds.pdf]

- 2,3-Difluoro-4-hydroxybenzonitrile Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2121-3-06]

- Group 12b 2,4-D representative label. APVMA. [URL: https://www.apvma.gov.

- This compound (C8H5F2N). PubChemLite. [URL: https://pubchemlite.deepchem.io/compounds/11344119]

- 847502-87-8, this compound Formula. ECHEMI. [URL: https://www.echemi.com/products/847502-87-8.html]

- 2,4-Difluoro-3-nitrobenzonitrile. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/shop_products/IN-DA0095WZ/documents/ficha.pdf]

- Safety Data Sheet - this compound. Fluorochem. [URL: https://www.fluorochem.co.uk/images/msds/328229_msds.pdf]

- Preparation method of 3-fluoro-4-methylbenzonitrile (CN109400500B). Google Patents. [URL: https://patents.google.

- Organic fluorine compound 13 page. ChemicalBook. [URL: https://www.chemicalbook.

- Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [URL: https://www.

- Applications of machine learning in drug discovery and development. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/30976107/]

- Cassidy, J. W. (2020). Applications of Machine Learning in Drug Discovery I: Target Discovery and Small Molecule Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/344406325_Applications_of_Machine_Learning_in_Drug_Discovery_I_Target_Discovery_and_Small_Molecule_Drug_Design]

- Thermophysical Properties of 2,3-Difluoro-4-methylbenzamide. Chemcasts. [URL: https://chemcasts.

- Macro- and micromethods for high-performance liquid chromatographic analysis of oxaprozin in plasma. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/7052955/]

- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila. [URL: https://www.ossila.com/products/4-fluoro-2-methylbenzonitrile]

- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641018]

- Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/spectroscopic-profile-of-2-3-difluoro-4-methylacetophenone-a-technical-guide]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran (CN1683318A). Google Patents. [URL: https://patents.google.

- Alvarez-Builla, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.202]

- Paul, D., et al. (2023). The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/8/7563]

- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-innovation-4-fluoro-3-methylbenzonitrile-in-synthesis-27515359.html]

- The synthetic method of 2,4 difluoro benzene methanamines (CN105801452A). Google Patents. [URL: https://patents.google.

- 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [URL: https://www.fbn.com/community/blog/2-4-d-101-everything-farmers-need-to-know-about-2-4-d]

- Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]

- 2,4-Difluoro-3-propoxybenzonitrile | C10H9F2NO | CID 158228030. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/158228030]

- 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3. Benchchem. [URL: https://www.benchchem.com/product/b1354804]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1). Google Patents. [URL: https://patents.google.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 847502-87-8 [sigmaaldrich.com]

- 3. This compound | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

- 9. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 10. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. accio.github.io [accio.github.io]

- 13. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fbn.com [fbn.com]

- 18. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

Spectroscopic Data for 2,4-Difluoro-3-methylbenzonitrile: A Comprehensive Technical Guide

Introduction

2,4-Difluoro-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise substitution pattern of fluorine and methyl groups on the benzonitrile scaffold imparts unique electronic and steric properties, making its unambiguous structural characterization paramount for researchers in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is designed for researchers, scientists, and drug development professionals, providing not only predicted and expected spectral data but also the rationale behind the experimental approaches and data interpretation. The methodologies described herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₅F₂N Molecular Weight: 153.13 g/mol Monoisotopic Mass: 153.03900549 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for small molecules like this compound is crucial for accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Acquire the ¹⁹F NMR spectrum using a suitable pulse sequence (e.g., zgpg).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Reference the spectra using the internal standard (TMS at 0.00 ppm).

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 | Doublet of doublets | 3H | -CH₃ |

| ~ 7.0 | Triplet of doublets | 1H | Ar-H5 |

| ~ 7.6 | Triplet of doublets | 1H | Ar-H6 |

Predicted data generated using NMRDB.org.[3][4][5][6][7][8]

Interpretation:

-

-CH₃ (Methyl Protons): The methyl protons are expected to appear as a doublet of doublets due to coupling with the two neighboring fluorine atoms (³JHF and ⁴JHF). The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

Ar-H5 (Aromatic Proton): This proton is coupled to the fluorine at position 4 (³JHF) and the proton at position 6 (³JHH), resulting in a triplet of doublets.

-

Ar-H6 (Aromatic Proton): This proton is coupled to the fluorine at position 4 (⁴JHF) and the proton at position 5 (³JHH), also resulting in a triplet of doublets.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -CH₃ |

| ~ 110 (doublet of doublets) | C5 |

| ~ 112 (doublet of doublets) | C1 |

| ~ 117 | -C≡N |

| ~ 125 (doublet of doublets) | C3 |

| ~ 135 (doublet of doublets) | C6 |

| ~ 160 (doublet of doublets) | C2 |

| ~ 163 (doublet of doublets) | C4 |

Predicted data generated using NMRDB.org.[3][7][9][10]

Interpretation:

-

-CH₃ (Methyl Carbon): The methyl carbon appears at a characteristic upfield chemical shift.

-

Aromatic and Nitrile Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets in a proton-coupled ¹³C spectrum and influencing their chemical shifts in the decoupled spectrum. The other aromatic carbons will show smaller two- and three-bond couplings (²JCF and ³JCF), resulting in doublet of doublets patterns. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range.

¹⁹F NMR Spectroscopy: Expected Data and Interpretation

¹⁹F NMR is highly sensitive to the local electronic environment, providing valuable information about the fluorine atoms in the molecule.

Expected ¹⁹F NMR Spectral Data:

Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. Each signal will be a multiplet due to coupling with each other and with the neighboring protons. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

Interpretation:

-

The fluorine at position 2 will be coupled to the fluorine at position 4, the methyl protons, and the aromatic proton at H6.

-

The fluorine at position 4 will be coupled to the fluorine at position 2, the aromatic proton at H5, and the aromatic proton at H6.

-

The magnitude of the fluorine-fluorine and fluorine-proton coupling constants can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Step-by-Step Methodology:

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Analysis: Place a small amount of this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Collection: Collect the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Expected IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 2950-2850 | Aliphatic C-H stretch (-CH₃) | Medium |

| ~ 2230-2210 | C≡N stretch | Strong, sharp |

| ~ 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~ 1300-1100 | C-F stretch | Strong |

Interpretation:

-

C≡N Stretch: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230-2210 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency of this vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong absorptions due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of high-energy electrons (usually 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Expected Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and a series of fragment ion peaks.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct | Predicted CCS (Ų) |

| 154.04628 | [M+H]⁺ | 123.2 |

| 176.02822 | [M+Na]⁺ | 135.6 |

| 152.03172 | [M-H]⁻ | 125.0 |

Predicted data from PubChem.

Interpretation of Fragmentation Pattern:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 153, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A peak at m/z = 138 (M-15) is expected due to the loss of the methyl group.

-

Loss of HCN: A common fragmentation for benzonitriles is the loss of hydrogen cyanide, which would result in a peak at m/z = 126 (M-27).

-

Loss of a fluorine atom (-F): A peak at m/z = 134 (M-19) may be observed.

-

Further fragmentation of these primary ions will lead to a complex pattern of smaller ions.

-

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. This technical guide has outlined the expected spectroscopic data based on established principles and predictive methods, alongside detailed experimental protocols. By understanding the correlation between the molecular structure and the resulting spectra, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment, which is critical for advancing research and development in the pharmaceutical and materials science fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11344119, this compound. [Link].

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link].

-

Chemaxon. NMR Predictor. [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link].

-

ACD/Labs. NMR Prediction. [Link].

-

NMRDB.org. Predict 1H proton NMR spectra. [Link].

-

PROSPRE. 1H NMR Predictor. [Link].

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link].

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link].

-

EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link].

-

Protheragen. IR Spectrum Prediction Service. [Link].

-

Cheminfo.org. IR spectra prediction. [Link].

-

Virtual Chemistry 3D. 13C NMR predictor. [Link].

-

CASPRE. 13C NMR Predictor. [Link].

-

Mestrelab Research. Download NMR Predict. [Link].

-

SourceForge. Chemaxon NMR predictor based on nmrshiftdb2 data. [Link].

-

nmrshiftdb2. open nmr database on the web. [Link].

-

YouTube. NMR simulation with NMRDB website. [Link].

-

YouTube. NMRdb for predicting NMR spectra. [Link].

-

Reddit. IR spectrum predictor software. [Link].

-

YouTube. chem335: NMR simulation with NMRDB website. [Link].

-

ResearchGate. How to predict IR Spectra?. [Link].

-

CD ComputaBio. IR Spectrum Prediction Service. [Link].

-

Wikipedia. Spectral Database for Organic Compounds. [Link].

-

NMRDB.org. Tools for NMR spectroscopists. [Link].

-

Chemaxon Docs. NMR model prediction. [Link].

-

PubChemLite. This compound (C8H5F2N). [Link].

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link].

Sources

- 1. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 2. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. youtube.com [youtube.com]

- 7. Visualizer loader [nmrdb.org]

- 8. youtube.com [youtube.com]

- 9. CASPRE [caspre.ca]

- 10. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

2,4-Difluoro-3-methylbenzonitrile solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 2,4-Difluoro-3-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive scientific framework for understanding, experimentally determining, and theoretically predicting the solubility of this compound in a range of organic solvents. This guide is designed to be a practical resource for laboratory applications, from process chemistry to formulation development.

**Executive Summary

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its solubility profile in organic solvents is a critical physical property that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide presents a holistic approach to understanding the solubility of this compound. In the absence of extensive published quantitative data, this document serves as a foundational manual, detailing the molecule's key physicochemical properties, a robust experimental protocol for accurate solubility determination via the isothermal shake-flask method coupled with HPLC analysis, and a theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP). By synthesizing theoretical principles with practical, field-proven methodologies, this guide empowers researchers to generate reliable solubility data and make informed decisions in their scientific endeavors.

Introduction: The Critical Role of Solubility

The journey of a chemical compound from laboratory synthesis to a final application—be it a pharmaceutical agent, an agrochemical, or an advanced material—is fundamentally governed by its physical properties. Among these, solubility is paramount. For researchers and drug development professionals, understanding the solubility of a molecule like this compound is not merely an academic exercise; it is a critical determinant of success for a multitude of processes:

-

Reaction Chemistry: The choice of solvent can dictate reaction rates, yields, and impurity profiles. A solvent must effectively dissolve reactants to ensure they are in the same phase, allowing for efficient molecular collision and transformation.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[1]

-

Formulation Development: In pharmaceuticals, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the choice of delivery vehicle.

-

Analytical Chemistry: Preparing samples for analysis by techniques like HPLC or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide provides the necessary theoretical and practical tools to systematically investigate and understand the solubility of this compound in common organic solvents.

Physicochemical Characterization of this compound

A molecule's structure is the ultimate determinant of its physical properties. The arrangement of atoms and functional groups in this compound provides essential clues to its expected solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| CAS Number | 847502-87-8 | [2] |

| Predicted XlogP | 2.2 | [3] |

Structural Analysis and Polarity:

The solubility of this compound is governed by the interplay of its functional groups:

-

Benzene Ring: The aromatic ring is inherently nonpolar and contributes to solubility in nonpolar solvents through London dispersion forces.

-

Nitrile Group (-C≡N): This group is strongly polar due to the large electronegativity difference between carbon and nitrogen, creating a significant dipole moment. The nitrogen atom also possesses a lone pair of electrons, allowing it to act as a weak hydrogen bond acceptor.

-

Fluorine Atoms (-F): As the most electronegative element, fluorine forms highly polar C-F bonds. The two fluorine atoms on the aromatic ring significantly increase the molecule's overall polarity and can also act as weak hydrogen bond acceptors.[4][5]

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to van der Waals interactions.

Collectively, these features render this compound a moderately polar molecule. Its solubility is expected to be poor in highly nonpolar solvents (like hexane) and more favorable in polar aprotic solvents (like acetone or tetrahydrofuran) that can engage in dipole-dipole interactions. Solubility in polar protic solvents (like ethanol) will depend on the balance between favorable dipole-dipole interactions and the energy cost of disrupting the solvent's strong hydrogen-bonding network.[6]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While experimental determination is the gold standard, theoretical models can provide powerful predictive insights for solvent selection. The principle of "like dissolves like" is quantitatively captured by Hansen Solubility Parameters (HSP).[7] This model deconstructs the total cohesive energy density of a substance into three components, reflecting the different types of intermolecular forces:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical (both solutes and solvents) can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution. This distance (Ra) is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [8]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀), defining a "solubility sphere." While the specific HSP values for this compound are not published, they can be reliably estimated using group contribution (GC) methods, which sum the contributions of the molecule's individual functional groups.[9][10]

Sources

- 1. This compound | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. who.int [who.int]

A Comprehensive Technical Guide to the Safe Handling of 2,4-Difluoro-3-methylbenzonitrile

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling 2,4-Difluoro-3-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring a self-validating system of laboratory safety.

Introduction: Understanding the Compound

This compound (CAS No. 847502-87-8) is a substituted aromatic nitrile.[1] Its utility in organic synthesis stems from the reactive nitrile group and the specific substitution pattern on the benzene ring, which allows for the construction of complex molecular architectures. However, the same chemical features that make it a valuable reagent also contribute to its potential hazards. The presence of the nitrile functional group, in particular, warrants careful handling, as many organic nitriles can release highly toxic hydrogen cyanide under certain conditions, such as exposure to strong acids or combustion.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, as well as its potential to cause skin and eye irritation.[1]

The GHS classification for this compound is summarized in the table below. It's important to note that the classification for oral and inhalation toxicity can vary slightly between suppliers, which may be due to different impurity profiles or the use of different data sets for classification.[1] Therefore, a conservative approach that accounts for the highest potential hazard is recommended.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 / 4 | Skull and crossbones | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 3 | Skull and crossbones | Danger | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | 3 / 4 | Skull and crossbones | Danger / Warning | H331: Toxic if inhaled / H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | Exclamation mark | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Exclamation mark | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | Exclamation mark | Warning | H335: May cause respiratory irritation |

Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This involves considering the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Engineering Controls

The first line of defense against exposure is the use of appropriate engineering controls.

-

Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3] The hood's exhaust system will effectively capture any vapors or dusts.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release outside of the fume hood.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against splashes.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.

-

Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider using a chemically resistant apron and sleeves.[2]

-

Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential for preventing accidents.

-

Handling:

-

Storage:

Experimental Protocol: A Self-Validating Approach

The following is a detailed, step-by-step methodology for a common laboratory procedure involving this compound: a nucleophilic aromatic substitution reaction. The rationale behind each step is explained to foster a deeper understanding of the safety considerations.

Objective: To perform a nucleophilic aromatic substitution on this compound with a generic nucleophile (Nu-H) in a polar aprotic solvent.

Materials:

-

This compound

-

Nucleophile (e.g., an amine or thiol)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Base (e.g., K₂CO₃ or Et₃N)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle with a temperature controller

-

Nitrogen or Argon inert gas supply

-

Standard glassware for workup and purification

Procedure:

-

Preparation (in a chemical fume hood):

-

Step 1.1: Set up the reaction apparatus (flask, condenser, inert gas inlet) inside the fume hood. Ensure all glassware is dry.

-

Rationale: Performing the setup in the fume hood contains any potential vapors from the outset. Dry glassware is crucial for many organic reactions to prevent unwanted side reactions with water.

-

-

Step 1.2: Weigh the required amount of this compound directly into the reaction flask.

-

Rationale: Weighing directly into the flask minimizes the need to transfer the solid, reducing the risk of spills and dust generation.

-

-

-

Reaction Execution (in a chemical fume hood):

-

Step 2.1: Add the anhydrous solvent, nucleophile, and base to the reaction flask under a gentle stream of inert gas.

-

Rationale: The inert gas prevents atmospheric moisture and oxygen from interfering with the reaction.

-

-

Step 2.2: Begin stirring and slowly heat the reaction mixture to the desired temperature using the heating mantle and controller.

-

Rationale: Gradual heating prevents solvent bumping and ensures a controlled reaction rate.

-

-

Step 2.3: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Rationale: Regular monitoring prevents unnecessarily long reaction times and the formation of degradation products.

-

-

-

Workup and Purification (in a chemical fume hood):

-

Step 3.1: Once the reaction is complete, cool the mixture to room temperature.

-

Rationale: Cooling the reaction mixture before quenching reduces the risk of an uncontrolled exothermic reaction.

-

-

Step 3.2: Quench the reaction by slowly adding water or a dilute aqueous acid.

-

Rationale: A slow, controlled quench is essential to manage any heat evolution.

-

-

Step 3.3: Perform an extraction with an appropriate organic solvent.

-

Rationale: This step isolates the product from the aqueous phase. The fume hood is still necessary as both the reaction mixture and the extraction solvent are volatile.

-

-

Step 3.4: Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: The rotary evaporator should be vented into the fume hood or equipped with a cold trap to capture solvent vapors.

-

-

Step 3.5: Purify the crude product using a suitable technique (e.g., column chromatography or recrystallization).

-

Rationale: All purification steps should be conducted in the fume hood to manage solvent vapors and potential exposure to the purified product.

-

-

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Spills

-

Minor Spill:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors to contain the spill.

-

Contact your institution's emergency response team.[10]

-

Fire

-

In case of a small fire, use a dry chemical, carbon dioxide, or foam extinguisher.[5]

-

For a larger fire, or if the fire involves the substance itself, evacuate the area and contact the fire department.[10] Firefighters should wear self-contained breathing apparatus.

Visualization of Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the logical flow of actions in both routine handling and emergency situations.

Caption: Emergency response workflow for incidents involving this compound.

Conclusion

This compound is a valuable chemical intermediate, but its handling demands respect and a thorough understanding of its potential hazards. By integrating the principles of GHS, conducting comprehensive risk assessments, utilizing appropriate engineering controls and PPE, and adhering to safe work practices, researchers can mitigate the risks associated with this compound. The key to a safe laboratory environment is not just following procedures, but understanding the scientific rationale behind them, thereby creating a self-validating culture of safety.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-